Product packaging for N1,N3-Dibenzylpropane-1,3-diamine(Cat. No.:CAS No. 10239-34-6)

N1,N3-Dibenzylpropane-1,3-diamine

Cat. No.: B123852
CAS No.: 10239-34-6
M. Wt: 254.37 g/mol
InChI Key: RXLUOFXICZSZIB-UHFFFAOYSA-N
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Description

Theoretical Frameworks for the Study of Diamines in Organic Chemistry

The study of diamines in organic chemistry is grounded in several key theoretical concepts that govern their reactivity and utility. As bases, the two amino groups in a diamine can exhibit cooperative or independent effects depending on the length and nature of the carbon chain separating them. In the case of 1,3-diamines like N1,N3-dibenzylpropane-1,3-diamine, the nitrogen atoms are positioned to allow for the formation of stable six-membered chelate rings when coordinating to a metal center. researchgate.net This chelation effect is a fundamental principle in coordination chemistry, enhancing the stability of the resulting metal complexes compared to monodentate amine ligands. libretexts.org

The nucleophilicity of the nitrogen atoms is another critical aspect, influenced by the electronic effects of their substituents. The benzyl (B1604629) groups in this compound, being electron-withdrawing, modulate the basicity and nucleophilicity of the amine centers. Theoretical studies on aromatic diamines have shown that the basicity is significantly influenced by the aromatic framework and the nature of the substituents on the nitrogen atoms. acs.org Furthermore, the conformational flexibility of the propane-1,3-diamine backbone allows it to adopt various arrangements in space, which can be crucial in the design of catalysts where the spatial orientation of catalytic groups is critical for stereoselectivity. researchgate.net In asymmetric catalysis, for instance, chiral 1,3-diamines are employed as organocatalysts or chiral auxiliaries, where the defined spatial relationship between the two nitrogen atoms is key to controlling the stereochemical outcome of a reaction. mdpi.com

Evolution of Research Interests in this compound and Related Systems

The interest in diamines has evolved significantly over the decades. Initially, simple diamines were recognized for their role as building blocks in the synthesis of polymers and heterocycles. wikipedia.org The development of coordination chemistry, particularly the work of Alfred Werner, highlighted the importance of diamines as ligands capable of forming stable chelate complexes with metal ions. researchgate.net This opened the door to a vast field of research into the properties and applications of metal-diamine complexes.

Research into this compound and related N,N'-disubstituted 1,3-diamines has followed a similar trajectory. Early interest likely stemmed from their utility as intermediates in organic synthesis. A significant leap in interest came with the advent of modern catalysis. The systematic investigation of catalytic phenomena, which began in the 19th century, has grown into a cornerstone of chemical industry and research. sciencenet.cnresearchgate.net In this context, diamine ligands have been shown to be highly effective in a variety of metal-catalyzed reactions, including copper-catalyzed cross-coupling reactions. rsc.orgnih.gov The development of diamine-ligated catalysts has enabled milder reaction conditions and improved efficiency in many transformations. rsc.org

More recently, research has focused on the application of this compound and its derivatives in medicinal chemistry. For example, it has been used as a ligand in the synthesis of platinum complexes, which are analogues of the well-known anticancer drug cisplatin. researchgate.netnih.gov The rationale behind this research is that modifying the diamine ligand can influence the biological activity and toxicity profile of the resulting platinum complex. Furthermore, the synthesis of chiral derivatives of 1,3-diamines continues to be an active area of research, with applications in asymmetric catalysis, such as in enantioselective Mannich reactions. mdpi.comacs.orgnih.gov

Current Paradigms and Future Outlooks for this compound Research

The current research landscape for this compound and related systems is characterized by its application in sophisticated organic synthesis and materials science. A prominent area of investigation is its use as a ligand in homogeneous catalysis. The ability to fine-tune the steric and electronic properties of the diamine by modifying the substituents on the nitrogen atoms allows for the rational design of catalysts for specific transformations. For instance, 1,3-diamine derivatives have been successfully employed as catalysts in asymmetric Mannich reactions, demonstrating their potential to facilitate complex bond formations with high stereocontrol. acs.orgnih.gov

The future of research on this compound is likely to expand in several directions. In catalysis, the development of more efficient and selective catalysts for a broader range of reactions remains a key goal. This includes the design of chiral versions of the ligand for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries. mdpi.com The exploration of its coordination chemistry with a wider array of transition metals could lead to the discovery of novel complexes with interesting magnetic, optical, or catalytic properties.

In the realm of medicinal chemistry, the synthesis and biological evaluation of new metal complexes incorporating this compound and its derivatives will likely continue. The aim is to develop therapeutic agents with improved efficacy and reduced side effects compared to existing drugs. researchgate.netnih.gov Furthermore, the integration of this diamine into more complex molecular architectures, such as macrocycles or polymers, could lead to new materials with tailored properties for applications in areas like sensing, separation, or drug delivery. The continued investigation into the fundamental coordination chemistry and reactivity of this compound will undoubtedly fuel further innovation in these and other emerging areas of chemical science.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C17H22N2 chembk.comlgcstandards.com
Molar Mass 254.37 g/mol chembk.com
Appearance Clear pale yellow oil or white crystalline solid chembk.com
Boiling Point 124 °C at 0.55 Torr chembk.com
Flash Point 230.2 °C chembk.com
Density 1.017 ± 0.06 g/cm³ (Predicted) chembk.com
Refractive Index 1.564 chembk.com
Solubility Slightly soluble in chloroform (B151607) and methanol; sparingly soluble in water. chembk.com
pKa 9.73 ± 0.19 (Predicted) chembk.com
Storage Keep in dark place, inert atmosphere, room temperature. chembk.comsigmaaldrich.com
CAS Number 10239-34-6 chembk.comlgcstandards.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2 B123852 N1,N3-Dibenzylpropane-1,3-diamine CAS No. 10239-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dibenzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUOFXICZSZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144985
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10239-34-6
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes for N1,N3-Dibenzylpropane-1,3-diamine

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and limitations. These routes primarily involve the functionalization of a propane-1,3-diamine backbone or the construction of the diamine through reductive processes.

Amination Reactions Utilizing 1,3-Propanediamine Precursors

A straightforward and common approach to synthesizing this compound involves the direct N-alkylation of 1,3-propanediamine with benzyl (B1604629) halides, typically benzyl chloride or benzyl bromide. This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

Another strategy within this category is the reductive amination of benzaldehyde (B42025) with 1,3-propanediamine. This two-step, one-pot reaction involves the initial formation of a bis-imine intermediate, which is subsequently reduced to the desired secondary diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and hydrogen gas with a metal catalyst (e.g., Palladium on carbon).

The synthesis of 1,3-diaminopropane (B46017) itself can be prepared by the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org

Reductive Amidation Approaches

Reductive amidation offers an alternative pathway to this compound. This method starts with the acylation of 1,3-propanediamine with benzoyl chloride to form the corresponding N,N'-dibenzoyl-1,3-propanediamine. The resulting diamide (B1670390) is then reduced to the target diamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. While effective, the use of such strong hydrides necessitates careful handling and anhydrous reaction conditions.

Cyclization Reactions from Schiff Bases and Related Intermediates

The formation of this compound can also be a side product or an intermediate in cyclization reactions involving Schiff bases. For example, the reaction between 1,3-propanediamine and two equivalents of an appropriate benzaldehyde derivative leads to the formation of a bis-Schiff base. While the primary goal of such reactions is often the synthesis of heterocyclic compounds like hexahydropyrimidines through cyclization with reagents like formaldehyde (B43269), the intermediate bis-Schiff base, upon reduction, would yield this compound. researchgate.netnih.gov

The synthesis of novel bis Schiff base ligands, such as [N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine], has been achieved through the condensation of furan-2-carboxaldehyde with propane-1,3-diamine. nih.gov Similarly, the reaction of aroylpyrrolobenzothiazinetriones with Schiff bases can lead to the formation of complex tetracyclic spiroheterocycles. mdpi.com

Table 1: Comparison of Established Synthetic Routes

Synthetic RoutePrecursorsKey IntermediatesTypical ReagentsAdvantagesDisadvantages
Amination 1,3-Propanediamine, Benzyl Halide or BenzaldehydeBis-imine (for reductive amination)Base (e.g., K₂CO₃), Reducing agent (e.g., NaBH₄)Direct, often one-potPotential for over-alkylation, requires control
Reductive Amidation 1,3-Propanediamine, Benzoyl ChlorideN,N'-Dibenzoyl-1,3-propanediamineLiAlH₄, BH₃Good yields, well-defined intermediatesUse of strong, hazardous reducing agents
From Schiff Bases 1,3-Propanediamine, BenzaldehydeBis-Schiff BaseAcid/Base catalyst, Reducing agentVersatile for creating related structuresOften an indirect route to the target compound

Regioselective and Stereoselective Synthesis Strategies

While the synthesis of the achiral this compound does not inherently require stereoselective control, the principles of regioselectivity are crucial. Ensuring that both amino groups of the 1,3-propanediamine are benzylated without side reactions is a key aspect of regioselectivity in this context.

In the broader context of 1,3-diamine synthesis, significant research has been dedicated to developing stereoselective methods for creating chiral diamines, which are valuable building blocks in asymmetric synthesis. rsc.org These strategies often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. For instance, the diastereoselective intramolecular addition of tosylureas to allenes using palladium or rhodium catalysts yields cyclic ureas that can be precursors to 1,3-diamines. organic-chemistry.org

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency and environmental footprint of chemical syntheses, modern techniques are being applied to the preparation of this compound and related compounds.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound, particularly in the context of reductive amination or the formation and reduction of Schiff bases, can offer substantial benefits. researchgate.net

For example, the microwave-assisted cyclodehydration of N-acyl-N´-aryl-1,3-propanediamines with formaldehyde in an aqueous medium has been shown to produce high yields of hexahydropyrimidines in remarkably short reaction times. researchgate.net This indicates the potential for microwave technology to efficiently drive reactions involving 1,3-diamine derivatives. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively, leading to enhanced reaction efficiency.

Table 2: Research Findings on Advanced Synthesis

TechniqueReaction TypeKey FindingsReference
Microwave-Assisted Synthesis Cyclodehydration of N-acyl-N´-aryl-1,3-propanediaminesHigh yields of hexahydropyrimidines in very short reaction times. researchgate.net

Catalytic Protocols for this compound Formation

The formation of this compound is frequently achieved through reductive amination. wikipedia.orglibretexts.org This powerful and versatile reaction involves the conversion of a carbonyl group, typically an aldehyde or a ketone, to an amine. wikipedia.orglibretexts.org In the context of this compound synthesis, 1,3-diaminopropane is reacted with two equivalents of benzaldehyde.

The reaction proceeds in two main steps. First, the primary amine groups of 1,3-diaminopropane undergo nucleophilic attack on the carbonyl carbons of benzaldehyde, forming a hemiaminal intermediate. wikipedia.org This is followed by the loss of a water molecule to yield a di-Schiff base, an imine intermediate. researchgate.net The second step involves the reduction of this di-Schiff base to the final diamine product. researchgate.net

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common choice and has been used in a catalyst- and solvent-free protocol to reduce the di-Schiff base with excellent yields. researchgate.net Another effective reducing agent is sodium cyanoborohydride (NaBH₃CN), which is particularly useful for one-pot syntheses under mild conditions. chemistrysteps.com The cyano group in NaBH₃CN reduces its reactivity, allowing it to selectively reduce the imine in the presence of the starting aldehyde. chemistrysteps.com Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) is also a viable method. wikipedia.orgscite.ai

An eco-friendly approach for the synthesis of N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines involves the reduction of the corresponding di-Schiff bases in water as a solvent, eliminating the need for a catalyst or azeotropic water removal. researchgate.net This method offers mild conditions, high yields, and a simple work-up procedure. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of structural analogues and derivatives with tailored properties. These modifications can be broadly categorized into the introduction of chirality, substitution on the nitrogen atoms or aromatic rings, extension to polyamine structures, and the creation of functionalized scaffolds.

Chiral this compound Derivatives

Another approach to chiral diamines is through a dynamic kinetic asymmetric transformation (DYKAT). acs.org This process can convert a racemic mixture of starting materials into a single enantiomer of the product. For example, the reaction of racemic nitroepoxides with a chiral primary amine can lead to chiral vicinal diamines with high enantiomeric excess. acs.org The process involves the formation of a diastereomeric mixture of aminoimines, which then undergo a stereoselective reduction. acs.org

N-Substituted and Aromatic Ring-Modified Analogues

Modifications to the this compound structure can be readily achieved by introducing various substituents on the nitrogen atoms or the benzyl aromatic rings. N-substituted analogues can be synthesized through sequential reductive aminations. masterorganicchemistry.com For example, starting with a primary amine, one can introduce different alkyl or aryl groups in a stepwise manner.

Aromatic ring-modified analogues can be prepared by using substituted benzaldehydes in the initial reductive amination step. For instance, reacting 1,3-diaminopropane with p-methoxybenzaldehyde or p-dimethylaminobenzaldehyde, followed by reduction, yields the corresponding N,N'-bis(p-methoxybenzyl)propane-1,3-diamine and N,N'-bis(p-dimethylaminobenzyl)propane-1,3-diamine, respectively. researchgate.net These modifications allow for the fine-tuning of the electronic and steric properties of the molecule.

Preparation of Polyamine Analogs for Biological Evaluation

The this compound framework can be extended to create more complex polyamine analogues. These compounds are of interest for their potential biological activities. nih.gov For instance, N,N′-Bis(3-aminopropyl)-1,3-propanediamine is a related polyamine that finds use in various applications. sigmaaldrich.com The synthesis of such compounds can involve the reaction of 1,3-diaminopropane with acrylonitrile, followed by hydrogenation of the resulting aminopropionitrile. wikipedia.orgchemicalbook.com By controlling the stoichiometry and reaction conditions, one can favor the formation of higher-order polyamines. The synthesis of these analogues is crucial for exploring their structure-activity relationships in biological systems.

Synthesis of Functionalized Scaffolds (e.g., Bis-1,3-benzoxazines)

This compound and its derivatives can serve as building blocks for the synthesis of more complex, functionalized scaffolds, such as bis-1,3-benzoxazines. nih.govnih.gov Benzoxazines are a class of heterocyclic compounds with a range of industrial applications due to their excellent thermal and mechanical properties. researchgate.netresearchgate.net The synthesis of bis-1,3-benzoxazines can be achieved through the reaction of a bisphenol with formaldehyde and a primary diamine, such as this compound. This reaction leads to the formation of a six-membered ring containing an oxygen and a nitrogen atom. The resulting bis-benzoxazine monomers can then be polymerized to form high-performance polybenzoxazines.

Mechanistic Investigations of Synthetic Transformations

The primary synthetic route to this compound, reductive amination, proceeds through a well-established mechanism. wikipedia.orgchemistrysteps.com The initial step is the formation of an imine intermediate through the condensation of the amine and the carbonyl compound. wikipedia.org In the case of this compound synthesis, this involves the reaction of 1,3-diaminopropane with two equivalents of benzaldehyde to form a di-imine (a di-Schiff base). researchgate.net This reaction is typically reversible and can be catalyzed by mild acid. youtube.com

The second step is the reduction of the imine. chemistrysteps.com The carbon-nitrogen double bond of the imine is susceptible to nucleophilic attack by a hydride from a reducing agent like NaBH₄ or NaBH₃CN. chemistrysteps.com The use of NaBH₃CN is advantageous as it is less reactive than NaBH₄ and does not readily reduce the starting aldehyde or ketone, allowing for a one-pot reaction. chemistrysteps.com The mechanism involves the transfer of a hydride ion to the electrophilic carbon of the C=N bond, followed by protonation to yield the amine. chemistrysteps.com

Elucidation of Reaction Mechanisms in Amine Derivatization

The synthesis of this compound from 1,3-diaminopropane and benzaldehyde proceeds via a two-step mechanism characteristic of reductive amination. This process involves the initial formation of a di-Schiff base intermediate, which is subsequently reduced to the final diamine product.

The first stage of the reaction is the condensation of two equivalents of benzaldehyde with one equivalent of 1,3-diaminopropane. Each primary amine group of the diamine nucleophilically attacks the carbonyl carbon of a benzaldehyde molecule. This is followed by the elimination of a water molecule from the resulting hemiaminal intermediate to form a carbon-nitrogen double bond (imine). This process occurs for both amine functionalities, leading to the formation of the key intermediate, N,N'-dibenzylidene-1,3-propanediamine.

The reaction pathway can be summarized as follows:

Step 1: Formation of the Di-Schiff Base

Nucleophilic Attack: The primary amine groups of 1,3-diaminopropane attack the electrophilic carbonyl carbons of two benzaldehyde molecules.

Hemiaminal Formation: This initial attack forms unstable hemiaminal intermediates.

Dehydration: The hemiaminal intermediates eliminate water to form the stable di-Schiff base, N,N'-dibenzylidene-1,3-propanediamine.

It is important to note that the condensation reaction is often reversible and can be influenced by factors such as pH and the removal of water from the reaction mixture to drive the equilibrium towards the formation of the Schiff base.

The second stage of the synthesis is the reduction of the di-Schiff base. The two imine bonds (C=N) in N,N'-dibenzylidene-1,3-propanediamine are reduced to single bonds (C-N) to yield the final product, this compound. This reduction is typically achieved using a suitable reducing agent, such as sodium borohydride.

Step 2: Reduction of the Di-Schiff Base

Hydride Attack: The reducing agent, for instance, sodium borohydride (NaBH4), provides hydride ions (H-). These hydride ions nucleophilically attack the electrophilic carbon atoms of the imine double bonds.

Protonation: Subsequent protonation of the resulting nitrogen anions, typically from the solvent or a mild acid workup, yields the final this compound.

An efficient and environmentally friendly protocol for the synthesis of N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines has been developed. This method involves the reduction of the corresponding di-Schiff bases, which are formed in good yield using water as a solvent without the need for a catalyst or azeotropic water removal. These symmetric diimines are then reduced to their corresponding diamines using sodium borohydride in a solvent-free and catalyst-free protocol, resulting in excellent yields. nist.gov The key benefits of this approach include mild reaction conditions, high product yields, and a straightforward work-up procedure. nist.gov

Kinetic Studies and Rate-Determining Steps in this compound Synthesis

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the available literature. However, by drawing parallels with general studies on reductive amination and Schiff base formation, some inferences can be made regarding the rate-determining steps.

Kinetics of Schiff Base Formation:

The formation of Schiff bases is a multi-step equilibrium process. The rate of this reaction is highly dependent on the pH of the reaction medium. The initial nucleophilic attack of the amine on the carbonyl group is generally favored under neutral to slightly basic conditions, where the amine is a better nucleophile. However, the subsequent dehydration step to form the imine is acid-catalyzed. Therefore, an optimal pH is typically required to balance these opposing effects.

For the reaction between 1,3-diaminopropane and benzaldehyde, the rate-determining step for the formation of the di-Schiff base is likely the dehydration of the hemiaminal intermediate. The formation of the initial hemiaminal is generally a rapid and reversible step. The elimination of water to form the stable C=N bond often involves a higher energy barrier.

Kinetics of Reduction:

The rate of the reduction step is dependent on the concentration of both the di-Schiff base and the reducing agent, as well as the reactivity of the specific reducing agent used. For instance, the reduction of imines with sodium borohydride is generally a fast process.

If the reduction is carried out in situ with the formation of the Schiff base (direct reductive amination), the rate-determining step is often the formation of the imine. This is because many reducing agents, such as sodium cyanoborohydride, are more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.

In a stepwise process where the di-Schiff base is first isolated and then reduced, the rate will be governed by the slower of the two distinct reactions under the chosen conditions.

Coordination Chemistry and Ligand Design Principles

N1,N3-Dibenzylpropane-1,3-diamine as a Chelating Ligand

Chelating ligands are organic molecules that can form multiple bonds with a single central metal ion, creating a ring-like structure known as a chelate. This chelation effect typically enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands.

Bidentate Diamino Ligand Properties

This compound functions as a classic bidentate ligand, utilizing the lone pair of electrons on each of its two nitrogen atoms to coordinate with a metal center. The propane-1,3-diamine backbone forms a stable six-membered chelate ring upon complexation. The presence of benzyl (B1604629) groups on the nitrogen atoms introduces significant steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complexes.

The fundamental properties of this ligand are summarized in the table below:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H22N2
CAS Number10239-34-6
Ligand TypeBidentate (N,N-donor)
Chelate Ring Size6-membered

Coordination Modes and Geometries with Metal Centers

The coordination of this compound to a metal center typically involves the formation of a six-membered chelate ring. The geometry adopted by the metal complex is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the steric constraints imposed by the bulky benzyl groups of the ligand itself. For instance, in the case of platinum(II) complexes, a square planar geometry is commonly observed. nih.govresearchgate.net The fundamental propane-1,3-diamine structure is known to form distorted octahedral geometries with other transition metals. nih.govnih.gov The large benzyl substituents on this compound would be expected to favor less sterically crowded coordination environments.

Complexation with Transition Metal Ions

The versatile N,N-donor set of this compound allows for the formation of stable complexes with a variety of transition metal ions.

Copper(II) Complexes of this compound

While specific studies on the copper(II) complexes of this compound are not extensively detailed in the searched literature, the behavior of the parent ligand, propane-1,3-diamine, with copper(II) provides valuable insights. Copper(II) complexes with propane-1,3-diamine often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. nih.govnih.gov In such complexes, the two propane-1,3-diamine ligands typically occupy the equatorial plane, with other ligands or counter-ions in the axial positions. nih.govnih.gov It is reasonable to infer that this compound would form similar complexes, though the steric hindrance from the benzyl groups might lead to longer metal-ligand bond lengths or favor the formation of complexes with a lower coordination number.

Influence of Ligand Structure on Metal-Ligand Interactions

The structure of this compound plays a crucial role in determining the properties of its metal complexes. The key structural features and their influence are outlined below:

Structural FeatureInfluence on Metal-Ligand Interactions
Bidentate Nature Forms a stable six-membered chelate ring, enhancing complex stability.
Propane-1,3-diamine Backbone Provides flexibility, allowing the chelate ring to adopt various conformations (e.g., chair, boat).
Benzyl Substituents Introduce significant steric bulk, which can influence the coordination geometry, prevent the formation of highly crowded complexes, and affect the reactivity of the metal center.

The steric hindrance provided by the benzyl groups can be a powerful tool in ligand design, enabling the synthesis of complexes with specific geometries and reactivities.

Stereochemical Aspects in Coordination Chemistry

The coordination of this compound to a metal center can lead to the formation of stereoisomers. Even though the ligand itself is achiral, the resulting complex can be chiral. For example, in an octahedral complex with three of these bidentate ligands, facial (fac) and meridional (mer) isomers can exist. Furthermore, the conformation of the six-membered chelate ring can lead to conformational isomers. While specific studies on the stereochemistry of this compound complexes are limited in the provided search results, the synthesis of chiral derivatives of this ligand has been explored, highlighting the potential for stereocontrol in its coordination chemistry. mdpi.com

No Scientific Literature Found on the Stereoselective Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and literature, no specific research findings on the chirality transfer, diastereoselective, or enantioselective complex formation involving the chemical compound this compound have been identified.

The investigation sought to detail the coordination chemistry of this compound, with a particular focus on its role in influencing the stereochemistry of metal complexes. The intended scope was to cover two key areas: the transfer and induction of chirality in metal complexes and the diastereoselective and enantioselective formation of these complexes.

While the principles of chiral ligand design and their application in asymmetric synthesis are well-established for a variety of diamine derivatives, specific studies concerning this compound in these contexts appear to be absent from the current body of scientific literature. Searches for crystal structures of metal complexes incorporating this ligand that would provide insights into its stereochemical behavior also proved fruitless.

General information regarding the physical and chemical properties of this compound is available from chemical suppliers. Furthermore, research on analogous 1,3-diamine ligands demonstrates their utility in forming chiral metal complexes and acting as catalysts in stereoselective reactions. For instance, studies on platinum complexes with N-benzyl-1,3-propanediamine derivatives have been conducted, although the primary focus of this research was their potential as antineoplastic agents rather than a detailed analysis of their stereochemical properties.

Without any dedicated research on the specific coordination chemistry of this compound, a detailed and scientifically accurate article on its role in chirality transfer and stereoselective complex formation cannot be produced at this time. Further experimental research would be required to elucidate the behavior of this ligand in these contexts.

Catalytic Applications and Mechanistic Studies

N1,N3-Dibenzylpropane-1,3-diamine in Homogeneous Catalysis

The utility of this compound in homogeneous catalysis is centered on its ability to form stable chelate complexes with metal ions, thereby influencing the reactivity and selectivity of the catalytic center.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral 1,3-diamines are a well-regarded class of compounds used as chiral auxiliaries or organocatalysts in asymmetric synthesis. These molecules are temporarily incorporated into a substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer over another. The synthesis of structurally related chiral 1,3-diamines, such as (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, highlights the potential of this molecular scaffold in asymmetric transformations. mdpi.com The preparation of such complex chiral diamines often involves multi-step syntheses, including aza-Michael additions and subsequent reductions, to establish the desired stereocenters. mdpi.com

Furthermore, the asymmetric synthesis of 1,3-diamines themselves can be achieved with high diastereoselectivity through methods like the reduction of N-tert-butanesulfinylketimines, which provides a pathway to enantiomerically enriched diamine structures. nih.gov While the broader class of chiral diamines is recognized for its role in stereoselective reactions, specific documented examples detailing this compound as a chiral auxiliary remain specialized.

Ligand in Cu(I)-Catalyzed Reactions

Diamine ligands have proven instrumental in advancing copper(I)-catalyzed reactions, enabling milder reaction conditions and expanding substrate scope for crucial bond-forming transformations like C-C, C-N, and C-O cross-coupling. nih.gov The presence of a diamine ligand can significantly accelerate these reactions and improve yields.

In the context of copper-catalyzed N,N'-diarylation of diamines, systems utilizing ligands such as L-proline have been shown to be effective. For instance, the reaction of propane-1,3-diamine with aryl iodides can be catalyzed by a Cu(I) system, although this can sometimes lead to mono-arylated products as the major component. beilstein-journals.org The development of efficient catalytic systems for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition is another area where copper(I) catalysts, often supported by nitrogen-based ligands, are paramount. researchgate.net While the fundamental propane-1,3-diamine structure is a key component in various copper complexes, researchgate.netnih.gov direct and detailed studies focusing on this compound as the ligand in major Cu(I)-catalyzed cross-coupling reactions are not widely reported in readily accessible literature.

Catalysis of CO2 Fixation and Cyclic Carbonate Formation

The chemical fixation of carbon dioxide is a critical area of green chemistry, with the synthesis of cyclic carbonates from CO2 and epoxides being a prominent, 100% atom-economical reaction. This transformation is often facilitated by catalyst systems comprising a metal salt and a nucleophilic co-catalyst or a bifunctional organocatalyst.

In a study focused on developing efficient catalysts for this reaction, this compound was identified as a commercially available ligand. The research explored various ligands in conjunction with calcium iodide (CaI2) for the conversion of epoxides to cyclic carbonates under atmospheric CO2 pressure. While a more complex, polyhydroxylated ligand (1,3-bis[tris(hydroxymethyl)methylamino]propane) was found to be superior, the inclusion of this compound in the study underscores its relevance and potential in this catalytic field. The general mechanism involves the activation of the epoxide by the catalyst system, followed by nucleophilic attack and subsequent cyclization with CO2.

Applications in Hydrogenation Reactions

This compound is reported to be widely used as a catalyst in hydrogenation reactions. chembk.com These reactions are fundamental in organic synthesis for the reduction of unsaturated functional groups. For instance, the heterogeneous catalytic hydrogenation of nitriles to form primary amines is an industrially important process. The reduction of 3-phenylpropionitrile (B121915) over a palladium-on-carbon (Pd/C) catalyst can proceed under mild conditions, though selectivity towards the primary amine can be a challenge. nih.gov Similarly, the hydrogenation of aromatic diamines to produce cycloaliphatic diamines is another significant industrial process, often employing ruthenium-based catalysts. google.com While the compound is generally cited for its use in this area, specific, detailed performance data for homogeneous hydrogenation reactions catalyzed by well-defined complexes of this compound are not extensively documented in primary research literature.

Performance Evaluation of this compound-Based Catalysts

The effectiveness of a catalyst is determined by its activity (the rate at which it converts reactants to products) and its selectivity (the degree to which it forms the desired product over others).

Catalytic Activity and Selectivity Profiles

Evaluating the performance of catalysts derived from this compound requires examining their efficacy in specific reactions. For example, in the synthesis of cyclic carbonates, the performance of various organocatalysts can be compared by measuring the conversion of the starting epoxide and the selectivity for the carbonate product under standardized conditions.

In a comparative study of bifunctional organocatalysts for the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, various diamine-derived catalysts showed a range of activities and selectivities. Conversions reached up to 93% with enantioselectivities up to 41% ee, demonstrating how structural modifications to the diamine scaffold can tune catalytic performance. mdpi.com

Below is a representative data table illustrating the kind of performance metrics used to evaluate catalysts in the synthesis of cyclic carbonates, based on findings for related systems.

EntryEpoxide SubstrateCatalyst SystemTime (h)Conversion (%)Selectivity (%)
1Styrene OxideCatalyst A2485>99
2Propylene OxideCatalyst A2492>99
31,2-Butylene OxideCatalyst B4875>99
4Phenyl Glycidyl EtherCatalyst B4890>99

This table is illustrative and based on typical data for cyclic carbonate synthesis; specific performance data for this compound in a leading catalytic system was not available in the reviewed sources.

Catalytic Performance and Mechanistic Insights of N1,N1-Dibenzylpropane-1,3-diamine

While this compound is recognized as a versatile ligand in coordination chemistry and catalysis, detailed publicly available data on its specific catalytic performance, such as Turnover Numbers (TON) and Turnover Frequencies (TOF), remains limited in the scientific literature. Similarly, in-depth mechanistic studies elucidating the precise nature of the active catalytic species, reaction intermediates, and transition states involving this particular diamine ligand are not extensively documented.

Catalysis research often involves a broad range of diamine ligands, and while general principles can be inferred, specific performance and mechanistic pathways are highly dependent on the ligand's unique steric and electronic properties. Reports on related N-benzylated diamine ligands in catalytic systems, particularly with transition metals like palladium and copper, suggest their potential in various organic transformations. These reactions can include cross-coupling reactions, hydrogenations, and hydroaminations.

For instance, in the broader context of palladium-catalyzed reactions, N-donor ligands are crucial in stabilizing the metal center and influencing the regioselectivity and efficiency of the catalytic cycle. The benzyl (B1604629) groups on the nitrogens of this compound would be expected to play a significant role in modulating the catalyst's activity and selectivity through steric hindrance and electronic effects.

Mechanistic investigations of catalytic cycles involving similar diamine ligands often point to the formation of well-defined metal-diamine complexes as the active catalytic species. The coordination of the diamine to the metal center can influence the subsequent steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The flexibility of the propane (B168953) backbone in this compound allows for the formation of a stable chelate ring with a metal center, a common feature for effective bidentate ligands in catalysis.

However, without specific research focusing on this compound, any discussion on its TON, TOF, active species, and transition states would be speculative and based on analogies to other, non-identical systems. Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to theoretically model the catalytic cycle and predict the structures and energies of intermediates and transition states. Experimental studies, including kinetic analysis and spectroscopic characterization (e.g., NMR, X-ray crystallography) of catalytic intermediates, would be required to provide concrete evidence for the proposed mechanisms.

Due to the absence of specific research data in the public domain, a quantitative and detailed analysis under the requested subheadings cannot be provided at this time.

Medicinal Chemistry and Biological Activity Studies

Antimicrobial and Antibiofilm Efficacy

While the broader class of diamines has been investigated for antimicrobial properties, specific data focusing solely on N1,N3-Dibenzylpropane-1,3-diamine remains limited in publicly accessible scientific literature.

There is currently a lack of specific studies detailing the activity of this compound against multi-drug resistant strains of Staphylococcus aureus. While related diamine compounds have shown antimicrobial potential, dedicated research on this specific molecule is required to ascertain its efficacy.

Information regarding the ability of this compound to inhibit or disrupt bacterial biofilms is not available in the current body of scientific literature. This area represents a potential avenue for future research.

Comprehensive Structure-Activity Relationship (SAR) studies focusing on the antimicrobial properties of this compound have not yet been published. Such studies are crucial for understanding how the chemical structure of the compound influences its antibacterial activity and for the rational design of more potent derivatives.

Antiparasitic Research and Target Identification

This compound has been identified as a promising scaffold in the search for new antiparasitic agents, with notable activity against significant human pathogens.

A recent comprehensive study on N,N'-disubstituted diamines has provided valuable insights into the antiplasmodial and antitoxoplasmal activities of this class of compounds, including this compound. The findings from this research highlight the potential of this compound against both the malaria parasite, Plasmodium falciparum, and the causative agent of toxoplasmosis, Toxoplasma gondii.

The study revealed that this compound exhibits activity against the chloroquine-sensitive NF54 strain of P. falciparum with a half-maximal inhibitory concentration (IC50) of 3.00 µM. Furthermore, the compound also demonstrated efficacy against the RH strain of T. gondii, with an IC50 value of 5.10 µM.

Compound NameOrganismStrainIC50 (µM)
This compoundPlasmodium falciparumNF54 (chloroquine-sensitive)3.00
This compoundToxoplasma gondiiRH5.10

The aforementioned study on N,N'-disubstituted diamines also provided a comprehensive structure-activity relationship (SAR) analysis, which offers initial mechanistic insights into their antiparasitic action. The research involved the synthesis and evaluation of a large library of fifty-four new compounds, allowing for a detailed exploration of how structural modifications impact biological activity.

While the precise molecular targets of this compound within the parasites have not yet been fully elucidated, the SAR data from the broader class of N,N'-disubstituted diamines suggest that the nature of the substituents on the nitrogen atoms and the length of the propane (B168953) linker are critical for activity. The benzyl (B1604629) groups in this compound appear to play a significant role in its interaction with parasitic targets. Further mechanistic studies are needed to identify the specific biochemical pathways or cellular processes disrupted by this compound.

Drug Design Strategies for Polyamine Pathway Modulation

The polyamine pathway is a critical target in drug discovery, particularly in cancer therapy, due to the essential role of polyamines in cell growth and proliferation. N-alkylated polyamine analogues have been investigated as potential anticancer and antiparasitic drugs. The strategy behind using analogues of naturally occurring polyamines, such as spermine and spermidine, is to interfere with their metabolism and function.

Derivatives of 1,3-diaminopropane (B46017), the core of this compound, have been shown to modulate the intracellular polyamine pool. For instance, studies on N-(n-butyl)-1,3-diaminopropane have demonstrated its ability to act as a specific and highly effective inhibitor of spermine synthesis, leading to a significant suppression of spermine levels in cells umich.edu. This depletion of spermine can, in turn, affect cell growth, making such compounds valuable tools for studying polyamine function and as potential therapeutic agents.

Furthermore, research on bisbenzylputrescine and other propanediamine analogs has revealed their capacity to alter the intracellular concentrations of polyamines. When incubated with cells, these derivatives have been observed to increase the cellular content of putrescine and spermine while decreasing spermidine levels nih.gov. This modulation of the polyamine pool highlights a key drug design strategy: the use of substituted diamines to disrupt the delicate balance of intracellular polyamines, thereby inhibiting cell proliferation. The benzyl groups in this compound provide a lipophilic character that can be crucial for cellular uptake and interaction with biological targets.

Exploration of Other Pharmacological Potentials

Beyond its potential role in polyamine pathway modulation, the this compound scaffold has been explored for a range of other pharmacological activities.

The development of novel anticancer agents is a primary focus of medicinal chemistry. The this compound structure has served as a building block for the synthesis of potential antineoplastic agents. One notable approach has been the synthesis of platinum complexes incorporating N-benzyl-1,3-propanediamine derivatives as ligands. These complexes are designed as analogs of the well-known anticancer drug cisplatin, with the aim of improving its therapeutic index and overcoming resistance nih.gov.

In a different approach, derivatives of this compound have been investigated for their intrinsic cytotoxic properties. A library of N,N'-disubstituted aliphatic diamines, including this compound, was evaluated for activity against apicomplexan parasites. The findings revealed that these compounds exhibit in vitro activity at submicromolar concentrations with high selectivity against Toxoplasma gondii and both chloroquine-sensitive and -resistant strains of Plasmodium falciparum nih.gov. While this research focuses on antiparasitic activity, the demonstrated cytotoxicity against eukaryotic cells suggests a potential for these compounds to be explored as anticancer agents.

Below is a data table summarizing the anti-apicomplexan activity of this compound (compound 1 in the study).

CompoundDiamine Chain LengthSubstituentYield (%)P. falciparum D6 IC50 (µM)P. falciparum W2 IC50 (µM)T. gondii Growth Inhibition at 1 µM
1 3H792.352.63+

Data sourced from: A minimalistic approach to develop new anti-apicomplexa polyamines analogs - PMC nih.gov

The inhibition of viral enzymes is a cornerstone of antiviral drug development. The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for inhibitors. This compound has been utilized as a key starting material in the synthesis of a novel series of SARS-CoV-2 Mpro inhibitors. In this context, the diamine serves as a scaffold to which other chemical moieties are attached to create a molecule that can fit into the active site of the enzyme and block its function acs.org.

While this compound itself is not the final inhibitor in this case, its role as a foundational chemical building block is crucial for the development of these potent enzyme inhibitors. This highlights the importance of the compound in providing the correct spatial arrangement of functional groups necessary for effective enzyme inhibition.

Furthermore, a patent has described the use of this compound in the synthesis of purine-2,6-diones, which are inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV) google.com. DPP-IV inhibitors are a class of drugs used in the treatment of type 2 diabetes. This demonstrates the versatility of the this compound scaffold in the design of inhibitors for different enzyme classes.

The 1,3-diamine scaffold is present in a number of biologically active compounds that exhibit effects on the central nervous system. This chemical motif is found in compounds with diverse therapeutic applications, including antiarrhythmic, anticonvulsant, and neuroprotective activities mdpi.com. The potential for compounds containing a 1,3-diamine core to act as sodium channel blockers has also been reported mdpi.com.

Given that this compound possesses this core structure, it is a candidate for investigation into its own potential neuroprotective and ion channel modulating effects. The benzyl groups attached to the nitrogen atoms confer a degree of lipophilicity that may facilitate crossing the blood-brain barrier, a critical property for centrally acting drugs. While direct studies on the neuroprotective and ion channel modulating activities of this compound are not yet extensively reported, the known activities of other 1,3-diamines provide a strong rationale for future research in this area.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical methods are employed to understand the electronic structure of a molecule, which governs its geometry, stability, and reactivity. These methods include high-accuracy ab initio techniques and the widely-used Density Functional Theory (DFT), as well as less computationally intensive semi-empirical methods.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Properties

Ab initio (meaning "from first principles") and DFT calculations are foundational for determining a molecule's properties. These methods can predict optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For instance, DFT studies on related copper complexes of a different propane-diamine derivative have been used to calculate the HOMO-LUMO energy gap, indicating the molecule's reactivity and polarizability.

Semi-Empirical Methods for Conformational and Electronic Analysis

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are particularly useful for the conformational analysis of larger molecules. A comparative study on other unsymmetrical 1,3-diamines utilized the semi-empirical method AM1 to analyze their conformations. rti.org This type of analysis for N1,N3-Dibenzylpropane-1,3-diamine would involve mapping its potential energy surface by rotating its flexible bonds to identify stable conformers and the energy barriers between them.

Despite the availability of these methods, no published studies applying them to the conformational or electronic analysis of this compound were identified. Therefore, no specific findings or data can be reported for this subsection.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are crucial for studying the dynamic behavior of molecules and their interactions with biological targets, playing a vital role in fields like drug discovery.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations compute the motion of atoms in a system over time, providing a detailed view of how a ligand like this compound might interact with a biological receptor. These simulations can reveal the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding.

While MD simulations are a powerful tool, no studies have been published detailing the simulation of this compound in complex with any specific receptor.

Molecular Docking for Binding Affinity Prediction and Lead Optimization

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The results are often ranked using a scoring function to estimate the binding affinity, which is crucial for lead optimization in drug design. Docking studies have been performed on various other diamine and heterocyclic structures to predict their binding modes and affinities with protein targets like dihydrofolate reductase. jpionline.org

A similar investigation for this compound would provide valuable predictions about its potential biological targets and binding strength. However, the scientific literature lacks any specific molecular docking studies involving this compound. Therefore, no data on its predicted binding affinities or interaction patterns is available.

WaterMap Analysis for Solvent Contributions in Binding Pockets

WaterMap is a specialized computational tool that calculates the thermodynamic properties of water molecules within a protein's binding site. It helps to identify which water molecules are stable and which are unstable (and thus easily displaced by a ligand), providing critical information for designing ligands with improved binding affinity.

This advanced simulation technique has not been applied to this compound in any published research. As a result, there are no findings regarding the role of solvent contributions in its potential binding interactions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analyses

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analyses represent powerful computational tools in modern drug discovery and chemical biology. These methodologies are employed to predict the biological activities of chemical compounds and to understand the physicochemical properties that govern their efficacy. In the context of this compound and its analogs, these approaches can offer significant insights into their potential therapeutic applications and guide the synthesis of more potent derivatives.

Computational Prediction of Biological Activities and Molecular Targets

The prediction of biological activity through computational methods is a cornerstone of in silico drug design. nih.gov For compounds like this compound, these predictions are typically based on its structural similarity to molecules with known biological functions. Given its core structure as a polyamine analog, it is hypothesized to interact with biological targets associated with polyamine metabolism and transport, which are often dysregulated in cancer. researchgate.net

Computational screening of this compound against various biological targets can be performed using molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity. Potential targets for this compound and related structures could include enzymes involved in polyamine biosynthesis or the polyamine transport system, which is frequently upregulated in cancer cells. nih.gov

The general workflow for predicting biological activity and identifying molecular targets for a compound like this compound would involve several key steps, as outlined in the table below.

StepDescription
1. 3D Structure Generation An accurate three-dimensional model of this compound is generated and energetically minimized.
2. Target Database Screening The compound's structure is screened against databases of known biological targets (e.g., proteins, enzymes).
3. Molecular Docking Docking simulations are performed to predict the binding mode and affinity of the compound to potential targets.
4. Scoring and Ranking The results are scored and ranked based on predicted binding energies and other parameters to prioritize potential targets.
5. Biological Activity Spectrum Prediction Software tools can predict a spectrum of biological activities based on the compound's structural fragments and comparison to databases of bioactive molecules.

While specific predictive studies for this compound are not extensively available in public literature, the methodologies are well-established. For instance, studies on other diamine and polyamine derivatives have successfully utilized these techniques to identify potential anticancer properties. scielo.brnih.gov

Correlation of Electronic Factors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. biolscigroup.us These models are built by analyzing a series of related compounds and identifying the physicochemical properties, or "descriptors," that influence their efficacy. Electronic properties are among the most crucial descriptors in QSAR studies. niscpr.res.in

For this compound and its analogs, key electronic descriptors would include:

Dipole Moment (μ): This descriptor reflects the polarity of the molecule and can influence its interaction with polar residues in a receptor binding site. A study on polyamine transport inhibitors found that the dipole moment was a significant parameter in the QSAR model. nih.govtandfonline.com

Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. These are critical for understanding reactivity and interaction mechanisms.

Atomic Charges: The distribution of partial charges on the atoms of the molecule can determine electrostatic interactions with a biological target.

A hypothetical QSAR study on a series of this compound analogs might reveal correlations as depicted in the table below. This illustrative table is based on general principles observed in QSAR studies of related compounds. biolscigroup.usnih.gov

DescriptorInfluence on Biological Activity (Hypothetical)Rationale
Dipole Moment (μ) Increased activity with moderate dipole moment.A moderate dipole moment can facilitate favorable interactions within the binding pocket without being too polar to cross cell membranes.
EHOMO Higher energy may correlate with increased activity.A higher HOMO energy suggests greater electron-donating capability, which could be important for certain receptor interactions.
ELUMO Lower energy may correlate with increased activity.A lower LUMO energy indicates a greater propensity to accept electrons, potentially stabilizing interactions with electron-rich residues in a target.
Molecular Weight (MW) Activity may increase up to an optimal point.While increased size can enhance binding, excessive molecular weight can hinder transport and solubility. nih.govtandfonline.com

A QSAR model for polyamine transport inhibitors demonstrated a good correlation (r² = 0.81) using a five-parameter equation that included the dipole moment and molecular weight, highlighting the importance of these electronic and steric factors. nih.govtandfonline.com Such models can be instrumental in predicting the activity of new derivatives of this compound before their synthesis, thereby streamlining the drug discovery process.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of N1,N3-Dibenzylpropane-1,3-diamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.

High-resolution Proton (¹H) NMR spectroscopy provides detailed information about the different proton environments in diamine compounds. For the parent this compound, one would expect distinct signals for the aromatic protons on the benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups (CH₂-Ph), the methylene protons adjacent to the nitrogen atoms (N-CH₂), and the central methylene protons of the propane (B168953) backbone (CH₂-CH₂-CH₂). The integration of these signals would correspond to the number of protons in each unique environment, and their splitting patterns would reveal adjacent proton-proton couplings.

In a study of a more complex derivative, (S)-N¹-benzyl-1-cyclohexyl-N¹-((R)-1-phenylethyl)-N³-((R)-1-phenylethyl)propane-1,3-diamine, ¹H NMR spectra showed duplicated signals for the N-substituents due to the restricted rotation around the C-N amide bond in its precursor. mdpi.com Heteronuclear correlation experiments like HSQC and HMBC were used to fully assign the proton and carbon signals, confirming the structure of the synthesized chiral 1,3-diamine. mdpi.com

Table 1: Representative ¹H NMR Data for a Related 1,3-Diamine Derivative (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
1.43 d 7.2
1.22 d 7.0
1.80–0.85 m -

Note: This data is for a substituted derivative and not this compound itself. The complexity of the spectrum is indicated by the broad multiplet (m). mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. For this compound, distinct signals are expected for the ipso, ortho, meta, and para carbons of the benzyl rings, the benzylic methylene carbon (CH₂-Ph), the two methylene carbons adjacent to the nitrogen atoms (N-CH₂), and the central methylene carbon of the propane chain.

The characterization of a chiral 1,3-diamine derivative was successfully achieved using ¹³C NMR, which, in conjunction with ¹H NMR, confirmed the proposed molecular structure. mdpi.comresearchgate.net The full assignment of the carbon signals was corroborated by heteronuclear correlation experiments. mdpi.com

Table 2: Representative ¹³C NMR Data for a Related 1,3-Diamine Derivative (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine

Chemical Shift (δ) ppm
172.80, 172.13, 141.66, 141.47, 141.38, 141.35, 141.30, 128.64, 128.46, 128.37, 128.32, 128.30, 128.27, 128.25, 128.18, 128.08, 128.03, 127.98, 127.88, 127.49, 127.38, 127.35, 127.22, 126.89, 126.77, 126.66, 126.61, 126.54, 126.51, 126.46, 125.87, 57.22, 56.93, 55.08, 54.79, 51.84, 51.75, 51.39, 47.04, 46.32, 33.71, 33.16, 31.16, 30.74, 30.45, 26.92, 26.73, 19.81, 19.75, 19.16, 17.06

Note: This extensive list of signals corresponds to a complex substituted derivative, not the parent this compound. The duplication of signals is due to the presence of stereoisomers and restricted bond rotation. mdpi.com

NMR spectroscopy is a powerful, non-destructive technique for monitoring chemical reactions and studying the formation of metal complexes in solution. nih.gov It allows for the quantitative analysis of reactants, intermediates, and products over time, providing crucial data for determining reaction kinetics and mechanisms. nih.gov

The propane-1,3-diamine scaffold, present in this compound, is a common building block for polydentate ligands used in coordination chemistry. For instance, an iron(II) complex was synthesized using a tetradentate ligand derived from a substituted propane-1,3-diamine, specifically N¹,N³-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethylpropane-1,3-diamine. nih.gov In such studies, NMR would be instrumental in confirming the successful synthesis of the ligand and characterizing the final metal complex in solution, observing changes in chemical shifts upon coordination to the metal center.

X-ray Diffraction Analysis

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a detailed three-dimensional model of the molecule. This technique has been applied to various compounds containing the propane-1,3-diamine moiety to determine their solid-state structures.

For example, the crystal structure of propane-1,3-diaminium squarate dihydrate was determined to be in the tetragonal crystal system (space group P4bm). nih.gov In another study, the structure of N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine was elucidated, revealing an E configuration around the C=N double bonds. nih.gov The analysis of an iron(II) complex with a more complex propane-1,3-diamine-derived ligand showed that the unit cell consists of two charge-neutral complex molecules related by an inversion centre. nih.gov These examples highlight the power of single-crystal X-ray diffraction in providing unambiguous structural proof.

Table 3: Crystal Data for a Related Propane-1,3-Diamine Derivative N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine

Parameter Value
Chemical Formula C₂₁H₂₆N₂O₄
Molecular Weight (Mr) 370.4
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.064 (2)
b (Å) 5.9224 (12)
c (Å) 25.138 (5)
β (°) 90.73 (3)
Volume (ų) 1941.1 (7)
Z 4
Calculated Density (Dx) 1.253 Mg m⁻³

Note: This data is for a Schiff base derivative of propane-1,3-diamine. nih.gov

X-ray diffraction not only reveals the structure of a single molecule but also how molecules interact with each other in the solid state. These supramolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the crystal packing and influence the material's physical properties.

In the crystal structure of an iron(II) complex featuring a propane-1,3-diamine derivative, the central iron ion is coordinated by nitrogen atoms from the ligand and two thiocyanate (B1210189) anions, resulting in a coordination polyhedron close to a trigonal prism. nih.gov The crystal packing is stabilized by weak intermolecular C—H⋯π, C—H⋯S, and C—H⋯N interactions, forming a two-dimensional network. nih.gov Similarly, the crystal structure of N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine is stabilized by weak intermolecular C—H⋯O hydrogen bonds and C—H···π interactions, which link the molecules into sheets. nih.gov In the case of propane-1,3-diaminium squarate dihydrate, the solid-state structure features a robust three-dimensional network of strong N—H⋯O and O—H⋯O hydrogen bonds. nih.gov

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₁₇H₂₂N₂. chembk.comsigmaaldrich.com The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental determination of the m/z value via HRMS that matches this theoretical value within a very narrow tolerance (typically < 5 ppm) provides definitive confirmation of the molecular formula. This level of accuracy is crucial for distinguishing it from other potential isomeric structures or impurities.

A study involving a related chiral 1,3-diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, successfully utilized HRMS to confirm its structure. mdpi.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₂₂N₂ chembk.comsigmaaldrich.com
Molar Mass 254.37 g/mol chembk.com
Appearance Clear Pale Yellow Oil chembk.com
Boiling Point 124 °C (at 0.55 Torr) chembk.com
Density 1.017 ± 0.06 g/cm³ (Predicted) chembk.com
pKa 9.73 ± 0.19 (Predicted) chembk.com
Refractive Index 1.564 chembk.com

Other Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the compound's functional groups and stereochemistry.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretching: Secondary amines (R₂N-H) typically show a single, sharp absorption band in the region of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org This peak is generally less intense than the broad O-H stretch of alcohols. pressbooks.pubopenstax.org

C-H Stretching: The spectrum will display strong absorptions from 2850 to 2960 cm⁻¹ due to the stretching of the C-H bonds in the propane backbone. pressbooks.pubopenstax.org Aromatic C-H stretching from the benzyl groups will appear at slightly higher wavenumbers, typically around 3030 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The presence of the benzene (B151609) rings will give rise to a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.org

C-N Stretching: These absorptions typically appear in the fingerprint region of the spectrum, between 1000 and 1350 cm⁻¹.

The synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives, including N,N'-dibenzylpropane-1,3-diamine, utilized IR spectroscopy to characterize the ligands and the final complexes. researchgate.net

Table 2: Predicted/Typical Infrared (IR) Spectroscopy Data for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Source
N-H (Secondary Amine) 3300 - 3500 pressbooks.pubopenstax.org
Aromatic C-H ~3030 libretexts.org
Aliphatic C-H 2850 - 2960 pressbooks.pubopenstax.org

Polarimetry is a technique specifically used to measure the rotation of plane-polarized light by a chiral compound. ibzmesstechnik.de this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by modification of the propane backbone or the benzyl groups, polarimetry would become an essential tool for its characterization. mdpi.com

For a chiral derivative, a polarimeter would measure the specific rotation, which is a characteristic physical property of a particular enantiomer under defined conditions (e.g., temperature, solvent, and wavelength of light). ibzmesstechnik.de This technique is crucial in asymmetric synthesis to determine the enantiomeric excess and the absolute configuration of the product. mdpi.com The analysis of chiral 1,3-diamines often employs polarimetry to confirm their stereochemical purity. mdpi.com

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in N1,N3-Dibenzylpropane-1,3-diamine Research

Predict and Optimize Properties: Machine learning models, trained on vast datasets of chemical structures and their properties, can predict the physicochemical and biological characteristics of novel this compound derivatives. desertsci.com This includes predicting solubility, reactivity, and potential bioactivity, thereby streamlining the design of molecules with desired functionalities.

De Novo Ligand Design: Generative AI models can design new ligands based on the this compound framework. nih.govacs.org By learning the underlying "grammar" of chemical structures, these models can propose novel compounds with high predicted affinity and selectivity for specific biological targets. desertsci.com

Accelerate Virtual Screening: AI can significantly enhance the efficiency of virtual screening campaigns to identify promising drug candidates or catalysts. nih.govspringernature.com By rapidly filtering large chemical libraries, AI can prioritize a smaller, more manageable set of compounds for experimental validation.

The integration of AI and ML promises to reduce the time and cost associated with traditional research and development, paving the way for the rapid discovery of new applications for this compound.

Exploration of Novel Applications in Materials Science and Polymer Chemistry

The inherent structural features of this compound make it a valuable building block for the creation of advanced materials and polymers. nih.govchembk.com Its diamine functionality allows it to act as a monomer or a crosslinking agent in polymerization reactions.

Future research in this area could focus on:

High-Performance Polyamides: Diamines are crucial monomers for the synthesis of polyamides. nih.govnih.gov Investigating the incorporation of this compound into polyamide chains could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance due to the presence of the benzyl (B1604629) groups.

Functional Polymers: The benzyl groups on the diamine can be further functionalized to introduce specific properties into a polymer matrix. This could include the development of stimuli-responsive materials, self-healing polymers, or materials with tailored optical or electronic properties.

Novel Monomer Synthesis: Research into the use of diamines to create new types of polymerizable monomers is an emerging field. For instance, a recent study demonstrated the use of a diamine to create a graphene oxide-based monomer for dental applications. mdpi.com Similar strategies could be applied to this compound to develop unique monomers for specialized polymer systems.

Table 1: Potential Applications in Materials Science

Application Area Potential Role of this compound Desired Properties
Advanced Polyamides Monomer Enhanced thermal and mechanical stability
Functional Polymers Functionalized Monomer Stimuli-responsive, self-healing properties

| Specialty Monomers | Precursor for novel monomers | Tailored reactivity for specific polymer systems |

Development of Sustainable Synthesis Protocols and Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical synthesis. Developing environmentally friendly methods for producing this compound and other diamines is a key area for future research. rsc.orgrsc.org

A notable advancement in this area is the development of a cleaner and more efficient green chemistry protocol for the synthesis of N,N´-dibenzyl-propane-1,3-diamine. This method involves the reduction of the corresponding di-Schiff base using water as a solvent, which avoids the need for catalysis and the azeotropic removal of water. The reduction of the diimine to the diamine is achieved with sodium borohydride (B1222165) in a catalyst- and solvent-free protocol, resulting in excellent yields. The primary advantages of this approach are the mild reaction conditions, high yields, and a simple work-up procedure.

Future research will likely focus on:

Bio-based Synthesis: Exploring biosynthetic pathways for the production of diamines from renewable feedstocks is a major goal. nih.govnih.gov This could involve metabolic engineering of microorganisms to produce the diamine or its precursors.

Catalytic Efficiency: While some green methods avoid catalysts, further research into highly efficient and recyclable catalysts for diamine synthesis can further improve the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, will be a continued focus.

Advanced Ligand Scaffolding for Enhanced Catalytic Performance

The 1,3-diamine motif is a well-established scaffold for the design of catalysts, particularly in asymmetric synthesis. nih.govnih.gov The this compound structure offers a versatile platform for creating new and more efficient catalysts.

Future directions in this area include:

Chiral Ligand Development: The synthesis of chiral derivatives of this compound is crucial for their application in enantioselective catalysis. mdpi.com The benzyl groups can be modified to introduce chirality and to fine-tune the steric and electronic properties of the resulting metal complexes.

Cooperative Catalysis: Designing ligands where the two amine groups and potentially other functional groups on the benzyl rings work in concert can lead to highly active and selective catalysts. nih.govnih.gov

Immobilization and Reusability: Attaching this compound-based catalysts to solid supports will facilitate their separation from reaction mixtures and enable their reuse, a key aspect of sustainable catalysis.

Discovery of New Biological Targets and Therapeutic Modalities

Diamine-containing scaffolds are prevalent in many biologically active compounds and approved drugs. lifechemicals.com This suggests that this compound and its analogs hold significant potential for the discovery of new therapeutic agents.

Future research should focus on:

Screening for Bioactivity: Systematic screening of a library of this compound derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, detailed SAR studies will be essential to optimize its potency, selectivity, and pharmacokinetic properties. hilarispublisher.com

Targeting Drug-Resistant Pathogens: The development of new drugs to combat drug-resistant bacteria and parasites is a critical global health need. acs.org The unique structural features of this compound derivatives could be exploited to design agents that overcome existing resistance mechanisms.

Challenges and Breakthroughs in Translational Research Involving this compound

Translating promising research findings from the laboratory to real-world applications is a complex and challenging process. hilarispublisher.comnih.gov For this compound and its derivatives, several hurdles will need to be overcome.

Key challenges include:

Optimization of Drug-like Properties: Achieving a balance between potency, selectivity, solubility, and metabolic stability is a major challenge in drug development. hilarispublisher.com

Overcoming Drug Resistance: For therapeutic applications, the potential for the development of resistance is a significant concern that needs to be addressed during the design and development process. hilarispublisher.comacs.org

Scalability of Synthesis: For applications in materials science or as commercial catalysts, the development of cost-effective and scalable synthetic routes is paramount.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1,N3-Dibenzylpropane-1,3-diamine in laboratory settings?

  • Methodological Answer : The synthesis typically involves Cu(I)-catalyzed coupling of benzyl halides with propane-1,3-diamine derivatives. For example, using CuI catalysts with ligands such as L-proline or triphenylphosphine in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–100°C under inert atmospheres . A stepwise purification process (e.g., column chromatography or recrystallization) is essential to isolate the product. Comparative studies show that ligand choice significantly impacts yield; L-proline enhances regioselectivity in benzylation reactions .
Synthetic Route Catalyst/Ligand Solvent Key Conditions Reference
Benzylation of 1,3-diaminopropaneCuI/L-prolineAcetonitrile80°C, 24h, N₂ atmosphere
Alkylation with benzyl halidesCuI/PPh₃DMF100°C, 12h

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern and purity. For example, benzylic protons appear as multiplets near δ 3.5–4.0 ppm, while amine protons resonate at δ 1.5–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Data collection requires high-resolution (<1.0 Å) single crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Cu(I)-catalyzed synthesis of this compound derivatives?

  • Methodological Answer :

  • Ligand Screening : Test phosphine (e.g., PPh₃) vs. amino acid ligands (e.g., L-proline). L-proline improves stability of Cu intermediates, reducing side reactions .
  • Solvent Effects : Polar solvents (DMF, acetonitrile) enhance solubility of diamines but may increase byproducts. Additives like K₂CO₃ can neutralize HX byproducts .
  • Stoichiometry : A 1:2 molar ratio of diamine to benzyl halide minimizes oligomerization. Monitor reaction progress via TLC or GC-MS.

Q. What strategies resolve contradictions in crystallographic data when analyzing diamino compounds like this compound?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement. Apply twin laws (e.g., HKLF 5 format) to model overlapping lattices .
  • Disorder Modeling : For flexible propane chains, split occupancy refinement or restraints (e.g., DFIX) improve accuracy. Validate with Hirshfeld surface analysis .
  • Cross-Validation : Compare with computational models (DFT-optimized geometries) to identify discrepancies in bond angles or torsional strains .

Q. How does enzymatic degradation of polyamines inform the stability studies of this compound?

  • Methodological Answer :

  • Enzyme Activity : N8-acetylspermidine oxidase (EC 1.5.3.15) catalyzes the breakdown of polyamines into propane-1,3-diamine. Monitor degradation products via LC-MS or enzymatic assays .
  • Stability Testing : Incubate the compound with liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to assess metabolic pathways. Use isotopically labeled analogs (e.g., ¹⁵N) for tracing .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental data in the structural analysis of this compound?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or dipole moments. Deviations >5% suggest experimental errors (e.g., crystal packing effects) .
  • Multi-Technique Correlation : Combine X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen bonding networks or conformational flexibility .

Tables for Key Findings

Table 1 : Comparison of Catalytic Systems for Benzylation Reactions

Catalyst Ligand Yield (%) Byproducts Reference
CuIL-proline78<5% oligomers
CuIPPh₃6510% di-benzyl

Table 2 : Key Crystallographic Parameters for this compound

Bond Length (Å) Angle (°) Torsion (°) Refinement R-factor
C-N: 1.45N-C-C: 112C-C-N-C: 180R₁ = 0.032

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.